![molecular formula C7H3Cl3N2O B2853578 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile CAS No. 66832-07-3](/img/structure/B2853578.png)
4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the synthesis of 2-trichloroacetyl pyrrole was achieved through the selective electrophilic aromatic substitution of commercially available pyrrole with trichloroacetyl chloride .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on pyrrole derivatives, such as "4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile," often focuses on their synthesis and reactivity, providing valuable intermediates for further chemical transformations. For instance, Barker and Bahia (1990) demonstrated a novel chloromethylation of pyrroles that yield 4-chloromethyl compounds with high regiospecificity, highlighting the synthetic utility of pyrroles with electron-withdrawing groups at the 2-position (P. Barker & Corazon Bahia, 1990). Similarly, Abdel-Razik (2004) explored the synthesis of 1,3,5-triazepine derivatives via reactions with chlorocarbonyl isocyanate, showcasing the versatility of pyrrole compounds in heterocyclic chemistry (H. Abdel-Razik, 2004).
Molecular Docking and Biological Evaluation
The exploration of novel pyridine and fused pyridine derivatives, including pyrrole-2-carbonitrile derivatives, for their biological activities, is another area of interest. Flefel et al. (2018) synthesized a series of new compounds starting from pyridine-3-carbonitrile and evaluated them using in silico molecular docking towards GlcN-6-P synthase, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities, underscoring the potential of pyrrole derivatives in pharmacological applications (E. M. Flefel et al., 2018).
Electrochromic Applications
The development of new materials for electrochromic applications also involves pyrrole derivatives. Ak and Toppare (2006) reported the synthesis of a new star-shaped pyrrole monomer and its polymerization for use in electrochromic devices. The synthesized polymer exhibited promising electrochromic properties, including rapid switching times and significant optical contrast, highlighting the material science applications of pyrrole derivatives (M. Ak & L. Toppare, 2006).
properties
IUPAC Name |
4-(2,2,2-trichloroacetyl)-1H-pyrrole-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)4-1-5(2-11)12-3-4/h1,3,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVDDSXYXYNLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)C(Cl)(Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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